molecular formula C18H10O2S2 B13699314 Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine

Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine

Cat. No.: B13699314
M. Wt: 322.4 g/mol
InChI Key: XTCBADXSNZHEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine involves multiple steps and specific reaction conditions.

Chemical Reactions Analysis

Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in available literature. the compound’s structure suggests that it can participate in reactions typical for aromatic and heterocyclic compounds, leading to the formation of various derivatives .

Scientific Research Applications

Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine is primarily used in scientific research. Its applications span multiple fields, including:

Mechanism of Action

The mechanism of action of Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine is not well-understood. Its effects are likely mediated through interactions with specific molecular targets and pathways, typical of compounds with aromatic and heterocyclic structures . Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H10O2S2

Molecular Weight

322.4 g/mol

IUPAC Name

[1,4]benzoxathiino[2,3-b]phenoxathiine

InChI

InChI=1S/C18H10O2S2/c1-3-7-15-11(5-1)19-13-9-18-14(10-17(13)21-15)20-12-6-2-4-8-16(12)22-18/h1-10H

InChI Key

XTCBADXSNZHEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC4=C(C=C3S2)OC5=CC=CC=C5S4

Origin of Product

United States

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